molecular formula C7H8ClNO2 B2636933 2-[(2-Chloropyridin-4-yl)oxy]ethan-1-ol CAS No. 1934409-61-6

2-[(2-Chloropyridin-4-yl)oxy]ethan-1-ol

Cat. No.: B2636933
CAS No.: 1934409-61-6
M. Wt: 173.6
InChI Key: ONKFFKIOIBVFMH-UHFFFAOYSA-N
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Description

2-[(2-Chloropyridin-4-yl)oxy]ethan-1-ol is a pyridine derivative featuring a chlorinated pyridinyl ring linked to an ethan-1-ol moiety via an ether bond. Its molecular formula is C₇H₈ClNO₂, with a molecular weight of 173.6 g/mol.

The ethan-1-ol group contributes polarity, improving solubility in protic solvents. Commercial availability through suppliers like CymitQuimica highlights its importance in medicinal chemistry, with pricing tiers reflecting demand for small-scale research (e.g., 50 mg at €571.00) .

Properties

IUPAC Name

2-(2-chloropyridin-4-yl)oxyethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO2/c8-7-5-6(1-2-9-7)11-4-3-10/h1-2,5,10H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONKFFKIOIBVFMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1OCCO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Chloropyridin-4-yl)oxy]ethan-1-ol typically involves the reaction of 2-chloropyridine with ethylene glycol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the ether bond . The general reaction scheme is as follows:

2-chloropyridine+ethylene glycolK2CO3,refluxThis compound\text{2-chloropyridine} + \text{ethylene glycol} \xrightarrow{\text{K}_2\text{CO}_3, \text{reflux}} \text{this compound} 2-chloropyridine+ethylene glycolK2​CO3​,reflux​this compound

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions

2-[(2-Chloropyridin-4-yl)oxy]ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-[(2-Chloropyridin-4-yl)oxy]ethan-1-ol involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include inhibition of DNA synthesis or disruption of cellular signaling processes .

Comparison with Similar Compounds

2-[(2-Aminopyridin-4-yl)oxy]ethan-1-ol Hydrochloride

This analog replaces chlorine with an amino group (-NH₂), altering electronic and steric properties. The amino group increases nucleophilicity at the pyridine ring, making it more reactive in condensation or cyclization reactions. However, the hydrochloride salt form (evident in ) enhances water solubility compared to the neutral chloro derivative .

(±)-1-(2-Aminopyrimidin-4-yl)-2-azido-1-(pyridin-4-yl)ethan-1-ol

This compound () features a pyrimidine ring instead of pyridine and introduces an azide (-N₃) group. The azide enables click chemistry applications, while the pyrimidine core may enhance binding to biological targets like kinases or nucleic acids. The molecular weight (~281.3 g/mol ) and polarity differ significantly from the chloro-pyridine derivative .

Ether Chain Modifications

2-(2-(2-((2-(4-Chlorophenyl)propan-2-yl)oxy)ethoxy)ethoxy)ethan-1-ol

This compound () extends the ether chain with additional ethoxy units, creating a branched structure. However, steric hindrance from the bulky 4-chlorophenyl group may reduce synthetic versatility compared to the simpler ethan-1-ol derivative .

Aryl Group Differences

2-Chloro-1-(4-(pyrimidin-2-yl)phenyl)piperazin-1-yl)ethan-1-one

Here, the pyridine ring is replaced with a pyrimidine-containing aryl group (). The ketone (-CO-) group instead of a hydroxyl (-OH) reduces hydrogen-bonding capacity, affecting solubility. The piperazine ring introduces basicity (pKa ~8.5), which could enhance interactions with acidic biological targets .

Commercial and Functional Comparison

Compound Molecular Weight (g/mol) Key Substituent Key Functional Group Commercial Price (50 mg) Primary Use Reference
2-[(2-Chloropyridin-4-yl)oxy]ethan-1-ol 173.6 2-Chloropyridinyl Hydroxyl (-OH) €571.00 Building block
2-[(2-Aminopyridin-4-yl)oxy]ethan-1-ol HCl 189.6 (free base) 2-Aminopyridinyl Hydroxyl (-OH), HCl salt Not specified Intermediate in drug synthesis
Branched ether analog () ~300 (estimated) 4-Chlorophenyl, ethoxy Hydroxyl (-OH) Not available Surfactant or polymer research

Key Research Findings and Implications

  • Electronic Effects: Chlorine in the target compound enhances electrophilicity, favoring reactions like Suzuki-Miyaura couplings, whereas amino or azide substituents enable divergent reactivity (e.g., diazo coupling or Huisgen cycloaddition) .
  • Biological Relevance : Pyridine/piperazine hybrids () are prevalent in kinase inhibitors, suggesting the target compound could serve as a precursor for such therapeutics .
  • Synthetic Challenges : Hindered ethers () require specialized catalysts (e.g., AgClO₄), contrasting with the straightforward synthesis of simpler ethan-1-ol derivatives .

Biological Activity

2-[(2-Chloropyridin-4-yl)oxy]ethan-1-ol is a compound of significant interest in pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and therapeutic applications based on diverse sources.

Chemical Structure and Properties

The chemical structure of this compound consists of a chlorinated pyridine moiety linked to an ethanolic group. This configuration enables it to interact with various biological targets, influencing metabolic and signaling pathways.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Enzyme Inhibition : The compound has been shown to inhibit cytochrome P450 enzymes, particularly CYP1A2, which plays a crucial role in drug metabolism. This inhibition can affect the pharmacokinetics of co-administered drugs, potentially leading to altered efficacy and toxicity profiles.
  • Receptor Modulation : It acts as an antagonist for Lysophosphatidic Acid Receptor 1 (LPAR1), which is significant in cellular signaling related to inflammation and cancer progression. This suggests a potential role in therapeutic strategies targeting these pathways.
  • Antimicrobial Activity : Preliminary studies have indicated that derivatives of this compound may possess antimicrobial properties, although specific data on this compound itself is limited.

The mechanism by which this compound exerts its effects involves:

  • Binding Affinity : The compound's structure allows it to bind effectively to specific receptors and enzymes, modulating their activity. The presence of the chloropyridine moiety enhances its binding affinity.
  • Impact on Signaling Pathways : By inhibiting LPAR1, the compound may alter downstream signaling pathways involved in cell proliferation and inflammation, making it a candidate for further investigation in cancer therapeutics .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds similar to this compound:

StudyFindings
Demonstrated significant inhibition of CYP1A2, affecting drug metabolism.
Investigated the role of pyridyl derivatives in modulating LPAR1 signaling pathways, suggesting potential therapeutic applications in cancer treatment.
Explored the antimicrobial properties of related compounds, indicating a broader spectrum of activity against various pathogens.

Future Directions

Further research is warranted to fully elucidate the biological activity and therapeutic potential of this compound. Key areas for future studies include:

  • Pharmacokinetic Studies : Understanding how this compound interacts with other drugs and its overall impact on drug metabolism.
  • Clinical Trials : Evaluating its efficacy and safety in clinical settings for conditions like cancer or inflammatory diseases.
  • Structural Optimization : Investigating modifications to enhance its biological activity or reduce potential side effects.

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